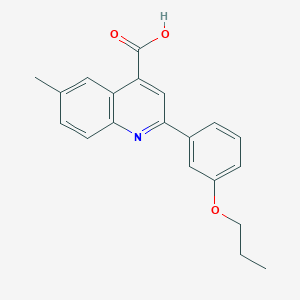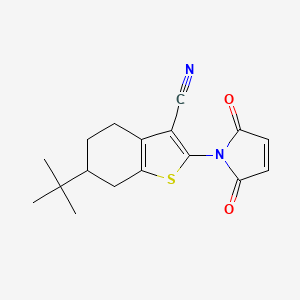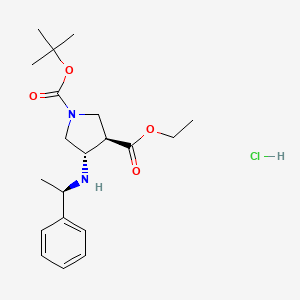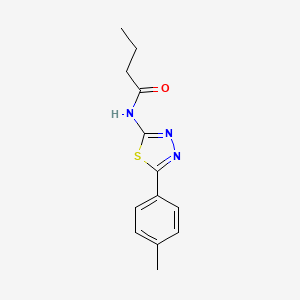
N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antimicrobial Evaluation
- N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, through its derivatives, shows potential in antimicrobial activities. A study synthesizing novel pyrazole integrated 1,3,4-oxadiazoles, including derivatives of this compound, demonstrated varying degrees of antimicrobial activity, with certain compounds emerging as effective agents against bacteria and fungi (Ningaiah et al., 2014).
DNA Gyrase Inhibition
- In the context of DNA gyrase inhibition, which is a target for antibacterial activity, derivatives of N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide have shown promising results. A particular study synthesized and evaluated these derivatives as potential DNA gyrase inhibitors, finding strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase (Sun et al., 2013).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of various derivatives of this compound have been explored, providing insights into their potential pharmaceutical applications. One study focused on the synthesis of pyrazole-4-carbohydrazide derivatives, underlining the potential for intramolecular benzoyl migration in these molecules (Daidone et al., 2003).
Cytotoxic and Antimicrobial Activities
- Research into the biological activity of N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide derivatives has shown potential in cytotoxic and antimicrobial applications. A study synthesizing and testing these derivatives found them to be potent against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).
Vibrational Spectroscopy and Molecular Docking
- Advanced techniques like vibrational spectroscopy and molecular docking have been employed to study derivatives of this compound. A detailed study conducted spectroscopic investigations and molecular dynamic simulations, suggesting potential inhibitor properties against specific proteins (Pillai et al., 2017).
Propriétés
IUPAC Name |
N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-20-7-9(10(19-20)13(14,15)16)12(22)18-17-11(21)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNVDFUUSPCTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326683 |
Source


|
| Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
CAS RN |
477762-31-5 |
Source


|
| Record name | N'-benzoyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)



